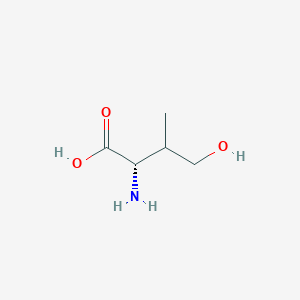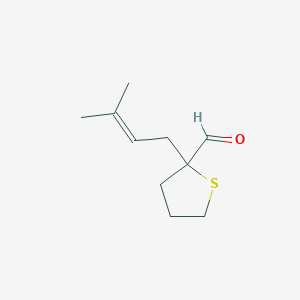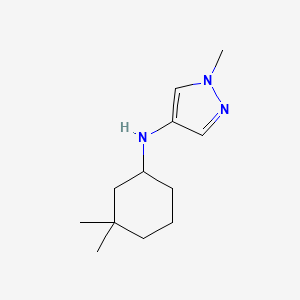
(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is structurally characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a butanoic acid backbone. This compound is known for its involvement in metabolic pathways and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 2-ketobutyric acid, which undergoes amination and subsequent hydroxylation to yield the desired product. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through various chromatographic techniques. The industrial production methods focus on scalability, cost-effectiveness, and maintaining high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of this compound. These products have diverse applications in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic pathways and is studied for its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in treating metabolic disorders and as a precursor for drug development.
Industry: It is used in the production of various chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-3-hydroxybutanoic acid: Similar structure but lacks the methyl group.
(2S)-2-Amino-4-hydroxybutanoic acid: Similar structure but lacks the methyl group.
(2S)-2-Amino-3-methylbutanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
(2S)-2-Amino-4-hydroxy-3-methylbutanoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the butanoic acid backbone. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(2S)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |
InChI-Schlüssel |
YMRZLZUJZNHRLO-BKLSDQPFSA-N |
Isomerische SMILES |
CC(CO)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(CO)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)



![2-[5-(Trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B13301875.png)



![N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamide](/img/structure/B13301904.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol](/img/structure/B13301916.png)



